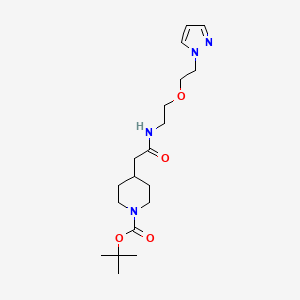

tert-butyl 4-(2-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)amino)-2-oxoethyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

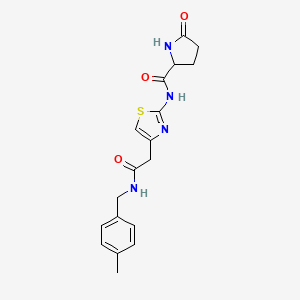

This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a piperidine ring, and a pyrazole ring . It is related to a series of compounds that have been studied for their anti-inflammatory effects .

Synthesis Analysis

The synthesis of this compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the ethoxyethylamino group and the piperidine ring. The final step would be the attachment of the tert-butyl group .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The pyrazole ring and the piperidine ring are both five-membered rings, while the tert-butyl group is a branched alkyl group .Chemical Reactions Analysis

As a complex organic molecule, this compound could undergo a variety of chemical reactions. The presence of the pyrazole ring and the piperidine ring suggests that it could participate in reactions typical of these types of structures .Scientific Research Applications

Synthetic Methodologies and Intermediates

The synthesis of structurally related compounds, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate , highlights advanced synthetic methodologies that serve as crucial intermediates in the synthesis of biologically active compounds, including crizotinib, a known cancer therapeutic. These methodologies involve multi-step synthetic routes, demonstrating the compound's role as a building block in medicinal chemistry (Kong et al., 2016).

Chemical Structure Analysis

Research on similar compounds has focused on detailed structural analysis, including X-ray crystallography and NMR studies. For instance, the molecular structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has been elucidated, revealing significant insights into the spatial arrangement of molecules and potential interactions, which are pivotal in understanding the compound's reactivity and potential for further modification (Richter et al., 2009).

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available information, related compounds have been shown to have anti-inflammatory effects, possibly through the inhibition of NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10μM concentration .

Safety and Hazards

Future Directions

The future research directions for this compound could include further investigation of its anti-inflammatory effects, as well as exploration of other potential biological activities. It could also be interesting to study the synthesis of this compound in more detail, to optimize the process and increase the yield .

properties

IUPAC Name |

tert-butyl 4-[2-oxo-2-[2-(2-pyrazol-1-ylethoxy)ethylamino]ethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O4/c1-19(2,3)27-18(25)22-10-5-16(6-11-22)15-17(24)20-8-13-26-14-12-23-9-4-7-21-23/h4,7,9,16H,5-6,8,10-15H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQZYOGLMYZVCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)

![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)

![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone](/img/structure/B2725208.png)